molecular formula C6H7N3 B14895353 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine

6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine

Cat. No.: B14895353
M. Wt: 121.14 g/mol
InChI Key: GJTCIGKHBDTTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydro-5H-pyrrolo[3,4-d]pyridazine ( 1509170-02-8) is a versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused bicyclic system containing a pyrrole ring and a pyridazine ring, the latter being a diazine ring with two adjacent nitrogen atoms . This structure is classified as a privileged scaffold in pharmaceutical research, meaning it is frequently found in compounds with diverse biological activities and can interact with multiple biological targets . Researchers utilize this core structure as a key building block for developing novel therapeutic agents. The pyridazine ring is known for its advantageous physicochemical properties, including its ability to participate in hydrogen bonding and its electron-deficient nature, which can improve solubility and oral bioavailability in drug candidates . While specific biological data for the base molecule is limited, derivatives based on the closely related pyrrolo[3,4-d]pyridazinone scaffold have been investigated as potent dual COX/LOX inhibitors, presenting a promising approach for developing anti-inflammatory agents with improved safety profiles . Furthermore, structurally similar fused pyrrolopyridine and pyrrolopyridazine cores are being explored in various drug discovery programs, including as allosteric modulators of neurological targets and in the development of necroptosis inhibitors . This reagent is provided For Research Use Only and is intended for use by qualified scientific professionals in laboratory settings. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine

InChI

InChI=1S/C6H7N3/c1-5-3-8-9-4-6(5)2-7-1/h3-4,7H,1-2H2

InChI Key

GJTCIGKHBDTTKU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=NC=C2CN1

Origin of Product

United States

Synthetic Methodologies for 6,7 Dihydro 5h Pyrrolo 3,4 D Pyridazine and Its Derivatives

Strategies for the Construction of the Pyrrolo[3,4-d]pyridazine Core

The assembly of the pyrrolo[3,4-d]pyridazine nucleus can be approached by forming either the pyridazine (B1198779) ring onto a pre-existing pyrrole (B145914) core or by constructing the pyrrole ring onto a pyridazine precursor.

Annulation Reactions for Pyridazine Ring Formation

A primary strategy for constructing the pyrrolo[3,4-d]pyridazine system involves the annulation of a pyridazine ring onto a pyrrole template. This is often achieved by utilizing pyrrole derivatives bearing functional groups at the 3- and 4-positions that are suitable for cyclization with a hydrazine (B178648) derivative.

A common precursor for this approach is a 3,4-disubstituted pyrrole, such as a 3,4-dicarboxylic acid anhydride (B1165640) or a diester. For instance, the reaction of 1-substituted-2,5-dimethyl-3,4-pyrroledicarboxylic acid anhydrides with N-methylhydrazine yields 1,2,3,4-tetrahydro-6-substituted-2,5,7-trimethyl-6H-pyrrolo[3,4-d]pyridazin-1,4-diones. nih.gov This method provides a direct route to the pyridazinone-fused pyrrole system.

Another effective annulation strategy involves the rhodium(III)-catalyzed dual C–H activation of hydrazones derived from N-aminopyrroles, which then react with alkynes to form the pyridazine ring. nih.gov This method allows for the construction of fully aromatic pyrrolo[3,4-d]pyridazines with various substituents on both the pyrrole and the newly formed pyridazine ring. The reaction tolerates a range of functional groups on both the hydrazone and the alkyne coupling partner. nih.gov

A telescoped one-pot protocol has also been developed where a pyrrole intermediate, formed in situ from the reaction of vinyl azides with 1,3-dicarbonyl compounds, undergoes subsequent reaction with hydrazine. researchgate.net The hydrazine adds to a ketone group on the pyrrole, followed by intramolecular cyclization with an adjacent ester group to furnish the polysubstituted pyrrolo[3,4-d]pyridazinone. researchgate.net

Table 1: Examples of Annulation Reactions for Pyridazine Ring Formation

Pyrrole PrecursorReagentsProductYieldReference
1-Substituted-2,5-dimethyl-3,4-pyrroledicarboxylic acid anhydrideN-methylhydrazine1,2,3,4-Tetrahydro-6-substituted-2,5,7-trimethyl-6H-pyrrolo[3,4-d]pyridazin-1,4-oneNot specified nih.gov
Hydrazone of N-amino-2-cyanopyrroleTolan, [Cp*RhCl2]2, Cu(OAc)2Substituted 5-cyano-pyrrolo[3,4-d]pyridazineGood yields nih.gov
In situ generated 3-acetyl-4-ester-pyrroleHydrazine hydratePolysubstituted pyrrolo[3,4-d]pyridazinone42-87% researchgate.net

Pyrrole Ring Closure Approaches in Pyrrolo[3,4-d]pyridazine Synthesis

Alternatively, the pyrrolo[3,4-d]pyridazine core can be assembled by forming the pyrrole ring onto an existing pyridazine moiety. This approach is less common but offers a different strategic pathway to the target scaffold.

One conceptual approach involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound condenses with a primary amine to form a pyrrole. organic-chemistry.org In the context of pyrrolo[3,4-d]pyridazine synthesis, a suitably functionalized pyridazine bearing the components of a 1,4-dicarbonyl equivalent could be cyclized with an amine.

Another strategy involves the recyclization of N-(furfuryl)amides, which upon treatment with acid, can undergo furan (B31954) ring opening to a diketone moiety followed by cyclization with an amino group to form a pyrrole ring. nih.govrsc.org A pyridazine derivative containing an appropriately positioned amino group and an N-furfuryl substituent could potentially undergo such a transformation to yield the fused pyrrolo[3,4-d]pyridazine system.

Base-promoted ring contraction of unsaturated oxazine (B8389632) rings has also been shown to produce a pyrrole ring. mdpi.com This transformation, while demonstrated on nih.govnih.govoxazino[2,3-b] nih.govnih.govoxazines, presents a potential, albeit complex, pathway if a pyridazine ring were fused to the starting oxazine.

Multi-Component Reactions (MCRs) and Cascade Processes Applicable to Fused Pyridazines

Multi-component reactions and cascade processes are powerful tools for the efficient construction of complex heterocyclic systems like pyrrolo[3,4-d]pyridazines in a single step, minimizing waste and purification efforts.

Utility of Ugi-Type Reactions for Polyheterocyclic Assembly

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. nih.gov Post-Ugi modifications are widely used to generate diverse heterocyclic structures.

While a direct Ugi synthesis of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine core is not extensively reported, Ugi-based strategies are employed for the synthesis of related fused pyridinones and other polyheterocyclic systems. For example, a one-pot synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones has been achieved through a cascade process initiated by an Ugi three-component reaction (Ugi-3CR). nih.gov This reaction is followed by an aza Diels-Alder cycloaddition, N-acylation, and aromatization. nih.gov A similar strategy, the Ugi-Zhu reaction, has been used in a stepwise fashion to first assemble a 5-aminooxazole, which then undergoes a cascade reaction with maleic anhydride to form a pyrrolo[3,4-b]pyridin-5-one core. mdpi.com These examples highlight the potential of adapting Ugi-type reactions for the synthesis of the pyrrolo[3,4-d]pyridazine scaffold by careful selection of the starting components.

One-Pot Synthetic Protocols for Related Pyrrolopyridinones

One-pot syntheses are highly desirable for their operational simplicity and efficiency. A notable one-pot method for the synthesis of polysubstituted pyrrolo[3,4-d]pyridazinones involves a cascade reaction sequence. researchgate.net This process begins with the thermal in situ formation of a pyrrole from a vinyl azide (B81097) and a 1,3-dicarbonyl compound. The resulting pyrrole intermediate then reacts with a hydrazine in the same pot, leading to the formation of the pyridazinone ring through nucleophilic addition and subsequent intramolecular cyclization. researchgate.net This two-step, one-pot methodology provides access to a range of substituted pyrrolo[3,4-d]pyridazinones in good yields.

Table 2: One-Pot Synthesis of Pyrrolo[3,4-d]pyridazinones via Cascade Reaction

Vinyl Azide Substrate1,3-Dicarbonyl CompoundHydrazineYieldReference
(E)-ethyl 2-azido-3-phenylacrylateAcetylacetoneHydrazine hydrate87% researchgate.net
(E)-ethyl 2-azido-3-phenylacrylateEthyl acetoacetateHydrazine hydrate81% researchgate.net
(E)-ethyl 2-azido-3-phenylacrylateAcetylacetonePhenylhydrazine (B124118)83% researchgate.net
(E)-ethyl 2-azido-3-(4-chlorophenyl)acrylateAcetylacetoneHydrazine hydrate84% researchgate.net

Functionalization and Derivatization of the this compound Scaffold

Once the core this compound structure is assembled, further functionalization and derivatization can be carried out to explore structure-activity relationships for various biological targets. Modifications can be introduced at both the pyrrole and pyridazine rings.

Alkylation is a common derivatization strategy. For example, 1,2,3,4-tetrahydro-6-substituted-2,5,7-trimethyl-6H-pyrrolo[3,4-d]pyridazin-1,4-ones can be alkylated to yield either 3-N- or 4-O-alkylated products, or a mixture of both, depending on the alkylating agent used. nih.gov Similarly, the pyrrolo[3,4-d]pyridazinone scaffold can be alkylated with reagents like methyl chloroacetate (B1199739) to introduce ester functionalities, which can then be converted to hydrazides and subsequently to N-acylhydrazone derivatives. mdpi.com

Another approach involves the introduction of pharmacophores like arylpiperazine moieties. This can be achieved by alkylating the pyrrolo[3,4-d]pyridazinone core with arylpiperazine derivatives, a strategy employed in the synthesis of selective COX-2 inhibitors. nih.gov These modifications often aim to enhance the biological activity and pharmacokinetic properties of the parent compound. nih.gov

Regioselective Substituent Introduction on the Pyrrolo[3,4-d]pyridazine Ring System

The regioselective functionalization of the pyrrolo[3,4-d]pyridazine scaffold is crucial for developing derivatives with specific properties. Synthetic strategies often focus on introducing substituents at desired positions by constructing the ring system from appropriately substituted precursors or by modifying the formed bicyclic core.

One approach involves the synthesis of N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone. mdpi.com This method introduces a complex substituent onto the nitrogen of the pyrrolidine (B122466) ring, creating Mannich base-type derivatives. The synthesis begins with the formation of a thiosemicarbazide (B42300) derivative from a 6-substituted-2-phenyl-5-(chloromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyridazin-4(3H)-one, which then undergoes alkaline cyclization to form a key 1,2,4-triazole (B32235) intermediate. mdpi.com This intermediate is then used in a one-step Mannich reaction with an appropriate amine (e.g., phenylpiperazine) and formaldehyde (B43269) to yield the final N-substituted product. mdpi.com

Another strategy involves attaching pharmacophores to the pyridazinone core through flexible linkers. For instance, arylpiperazine or piperidine (B6355638) moieties have been attached directly to the pyridazinone structure via ethyl, propyl, or 2-hydroxypropyl linkers to explore antinociceptive activity. nih.gov Further modifications include the introduction of a 1,3,4-oxadiazole-2-thione moiety to the biheterocyclic scaffold, demonstrating the versatility of substituent introduction on this ring system. nih.gov

The table below summarizes examples of regioselective substituent introduction on the pyrrolo[3,4-d]pyridazinone core.

Starting MaterialReagentsPosition of SubstitutionResulting Derivative
6-substituted-2-phenyl-5-(chloromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyridazin-4(3H)-one1. Thiosemicarbazide; 2. NaOH (aq); 3. Phenylpiperazine, FormaldehydeNitrogen of the pyrrolidine ringMannich base-type N-substituted-1,2,4-triazole derivative mdpi.com
Pyrrolo[3,4-d]pyridazinone analogueArylpiperazine derivative, Sodium ethoxideNitrogen of the pyridazinone ringArylpiperazine-substituted pyrrolo[3,4-d]pyridazinone nih.gov

Alkylation and Acylation Reactions on Nitrogen and Carbon Centers

Alkylation and acylation reactions are fundamental for the derivatization of the this compound skeleton, allowing for the introduction of a wide array of functional groups. The regioselectivity of these reactions, particularly on the nitrogen and oxygen centers of pyrrolo[3,4-d]pyridazinone tautomers, is highly dependent on the reagents and conditions used.

Research has shown that the alkylation of 1,2,3,4-tetrahydro-6-substituted-2,5,7-trimethyl-6H-pyrrolo[3,4-d]pyridazin-1,4-ones can yield different products depending on the alkylating agent. nih.gov These reactions can result in either 3-N- or 4-O-alkylated products, or a mixture of both isomers. nih.gov This demonstrates the competitive nature of alkylation at the different nucleophilic sites within the molecule.

In a specific example of N-alkylation, key pyrrolo[3,4-d]pyridazinone analogues are treated with various arylpiperazine derivatives in ethanol (B145695) with sodium ethoxide. nih.gov The sodium ethoxide acts as a hydrogen chloride binding agent, facilitating the alkylation to produce the desired N-substituted compounds with satisfactory yields. nih.gov

Similarly, the synthesis of N-substituted derivatives can be achieved through a flexible 2-oxoethylene linker. This involves the alkylation of a 1,2,4-triazole analogue of pyrrolo[3,4-d]pyridazinone with a 2-chloro-1-oxoethylaryl piperazine (B1678402) derivative. nih.gov Due to the potential for tautomerism in the triazole ring, this reaction can lead to a mixture of N- and S-isomeric products. nih.gov While not on the core this compound system, N-acylation has been demonstrated as a key step in the synthesis of related polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones, showcasing its utility in building complex fused systems. nih.gov

The following table details examples of alkylation reactions on the pyrrolo[3,4-d]pyridazinone system.

SubstrateAlkylating AgentConditionsProducts
1,2,3,4-Tetrahydro-6-substituted-2,5,7-trimethyl-6H-pyrrolo[3,4-d]pyridazin-1,4-oneVarious alkylating agentsNot specified3-N-alkylated product, 4-O-alkylated product, or a mixture nih.gov
Pyrrolo[3,4-d]pyridazinone analogueArylpiperazine derivativeEthanol, Sodium ethoxideN-alkylated arylpiperazine derivative nih.gov
1,2,4-Triazole analogue of pyrrolo[3,4-d]pyridazinone2-Chloro-1-oxoethylaryl piperazineNot specifiedMixture of N- and S-isoforms nih.gov

Analogous Synthetic Routes to Related Dihydropyridazine (B8628806) Fused Heterocycles

The synthetic principles applied to the this compound system can be extended to create structurally related fused heterocycles. These analogous routes are valuable for generating chemical diversity and exploring the structure-activity relationships of related scaffolds.

Synthesis of Pyrazolo[3,4-d]pyridazinones

Pyrazolo[3,4-d]pyridazinones represent a closely related class of compounds where the pyrrole ring is replaced by a pyrazole. The synthesis of these derivatives is of significant interest for applications such as fibroblast growth factor receptor (FGFR) inhibitors. nih.gov

One common synthetic pathway starts with a substituted phenylhydrazine chlorhydrate, which is condensed with diethyl acetylenedicarboxylate (B1228247) in ethanol to produce a 5-hydroxypyrazole intermediate. mdpi.com This intermediate is then treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in dichloroethane (DCE) to yield a 4-formyl-5-chloropyrazole. mdpi.com Further reactions can then be carried out to complete the pyridazinone ring and introduce various substituents. nih.gov

Another route involves the reaction of commercially available compounds with ethyl bromoacetate (B1195939) to afford benzofuran (B130515) derivatives, which are then used to construct the pyrazolo[3,4-d]pyridazinone scaffold. nih.gov The pyridazinone moiety in these structures is critical for biological activity, often forming key hydrogen bonds with target proteins. nih.gov

Preparation of Pyrrolo[2,3-c]pyridazines via Tandem Reactions

The synthesis of the isomeric 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines can be efficiently achieved through tandem reactions. These one-pot sequences combine multiple transformations, offering an operationally simple and efficient route to the target molecules.

A notable method is the tandem hydroamination-SNAr sequence. nih.govorganic-chemistry.org This catalyst-free approach provides access to substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines in moderate to high yields using mild reagents. nih.govorganic-chemistry.org This process expands the synthetic utility of pyridazine chemistry and is applicable for creating novel, drug-like molecules. nih.govorganic-chemistry.org

Structure Activity Relationship Sar Investigations of 6,7 Dihydro 5h Pyrrolo 3,4 D Pyridazine Derivatives

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of pyrrolo[3,4-d]pyridazine derivatives is profoundly influenced by the nature, position, and steric bulk of various substituents attached to the core structure. These modifications can modulate the compound's affinity for its biological target, as well as its pharmacokinetic properties.

Systematic modifications of the pyrrolo[3,4-d]pyridazinone scaffold have revealed that the position of substituents plays a critical role in determining biological efficacy. For instance, in a series of pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazole (B1194373) derivatives designed as selective COX-2 inhibitors, the substitution pattern on the pyrrole (B145914) and pyridazinone rings was found to be a key determinant of activity.

The introduction of different pharmacophores, such as the arylpiperazine moiety, at various positions has been explored. The length and flexibility of the linker connecting the arylpiperazine group to the main scaffold also significantly impact the biological response. Malinka et al. reported that attaching an arylpiperazine/piperidine (B6355638) pharmacophore directly to the pyridazinone core via different flexible linkers like ethyl, propyl, or 2-hydroxypropyl resulted in promising antinociceptive activity.

Steric hindrance is another critical factor. The size of the substituents can influence the molecule's ability to fit into the binding pocket of its target enzyme or receptor. In the context of pyrrolo[3,4-d]pyridazinone derivatives, the introduction of bulky groups at certain positions can either enhance or diminish activity, depending on the specific interactions within the binding site.

The following table summarizes the impact of positional and steric variations on the activity of some pyrrolo[3,4-d]pyridazinone derivatives, which can provide insights for the 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine scaffold.

Compound Series Substituent Position Substituent Type Observed Impact on Activity
Pyrrolo[3,4-d]pyridazinone-1,3,4-oxadiazolesArylpiperazine moietyVaried aryl groupsModulation of COX-2 inhibitory activity and selectivity.
N-Substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinonePosition 4 of the 1,2,4-triazole (B32235) ringMethyl, phenyl, 4-methoxyphenylInfluenced both cytotoxicity and COX inhibitory activity.
Mannich base-type derivativesMethylene (B1212753) linker to aryl piperazine (B1678402)Unsubstituted vs. substituted arylNon-toxic profiles were observed with unsubstituted phenylpiperazine.
N-Acylhydrazone derivativesPosition 6 of the pyrrolo[3,4-d]pyridazinone corePhenyl, n-butyl, 3-chlorophenylInfluenced binding affinity for COX and LOX enzymes.

The electronic properties of the functional groups appended to the pyrrolo[3,4-d]pyridazine core are pivotal in governing the pharmacological response. Electron-donating and electron-withdrawing groups can alter the electron density distribution within the molecule, thereby affecting its binding affinity and intrinsic activity.

For instance, in the development of pyrrolo[3,4-d]pyridazine-5,7-dione as an electron acceptor for electrochromic materials, the electronic nature of the core was a key focus. While this application is not pharmacological, it highlights the tunable electronic properties of this heterocyclic system.

In the context of enzyme inhibition, the electronic nature of substituents on an appended aryl ring can significantly influence activity. For example, in a series of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, the presence of a 3-chlorophenyl substituent at the 6-position of the core resulted in stronger interactions with target enzymes compared to phenyl or n-butyl substituents, suggesting that electron-withdrawing groups can enhance binding affinity.

The following table illustrates the electronic effects of different functional groups on the activity of pyrrolo[3,4-d]pyridazinone derivatives.

Compound Series Functional Group Electronic Effect Observed Impact on Activity
N-Acylhydrazone derivatives3-Chlorophenyl at position 6Electron-withdrawingStronger interaction with COX/LOX enzymes.
1,3,4-Oxadiazole derivatives4-Nitrophenyl on piperazineElectron-withdrawingPotent antinociceptive activity.
1,3,4-Oxadiazole derivatives4-Chlorophenyl on piperidylElectron-withdrawingPotent antinociceptive activity.

Comparative SAR Analysis with Related Pyridazinone and Pyrrolo[3,4-b]pyridine Scaffolds

A comparative analysis of the SAR of this compound with related scaffolds such as pyridazinones and pyrrolo[3,4-b]pyridines can provide valuable insights for drug design.

Pyridazinone Scaffold: The pyridazinone core is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory and analgesic properties. The functionalization of the pyridazinone ring at various positions has been extensively studied. The pyridazine (B1198779) nucleus is considered a promising scaffold for developing potent COX-2 inhibitors. The SAR of pyridazinone derivatives often highlights the importance of substituents on the nitrogen atom of the pyridazinone ring and at other positions for modulating activity and selectivity.

Pyrrolo[3,4-b]pyridine Scaffold: The pyrrolo[3,4-b]pyridine scaffold has also been investigated for various therapeutic applications. For instance, derivatives of pyrrolo[3,4-b]pyridin-7(6H)-one have been developed as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists. A systematic SAR study of these compounds revealed that aryl-, benzyl-, and arylthio-substituents at the 2-position of the scaffold were critical for potent antagonist activity. Furthermore, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent phosphodiesterase 4B (PDE4B) inhibitors.

Optimization Strategies Based on Structural Modification within the Pyrrolo[3,4-d]pyridazine Framework

Optimization of the pyrrolo[3,4-d]pyridazine framework has been a key strategy to enhance the potency, selectivity, and pharmacokinetic properties of lead compounds. These strategies often involve a combination of pharmacophore hybridization, isosteric replacements, and substituent manipulation.

One common approach is the "double pharmacophore" strategy, where two known active moieties are combined into a single molecule. This was employed in the design of pyrrolo[3,4-d]pyridazinone derivatives incorporating a 1,3,4-oxadiazole-2-thione moiety and an arylpiperazine pharmacophore, leading to potent and selective COX-2 inhibitors.

Further modifications on the pyrrolo[3,4-d]pyridazin-4-one scaffold have been pursued to obtain more effective molecules. For instance, the introduction of N-substituted-1,2,4-triazole moieties has been explored to develop derivatives with significant anti-inflammatory activity.

The optimization process often involves iterative cycles of design, synthesis, and biological evaluation. For example, in the development of pyrrolo[3,4-f]indole-5,7-dione derivatives as monoamine oxidase (MAO) inhibitors, a large number of derivatives were synthesized and tested to identify compounds with submicromolar IC50 values.

The following table outlines some of the optimization strategies applied to the pyrrolo[3,4-d]pyridazine and related scaffolds.

Optimization Strategy Structural Modification Target Outcome
Pharmacophore HybridizationIncorporation of 1,3,4-oxadiazole and arylpiperazine moieties into the pyrrolo[3,4-d]pyridazinone core.COX-2Potent and selective inhibitors with promising anti-inflammatory and analgesic activity.
Scaffold ModificationIntroduction of an N-substituted-1,2,4-triazole ring to the pyrrolo[3,4-d]pyridazinone scaffold.COX-2Derivatives with significant anti-inflammatory activity and a favorable COX-2/COX-1 selectivity ratio.
Substituent OptimizationSystematic variation of substituents on the aryl ring of the arylpiperazine moiety.COX-2Identification of substituents that enhance potency and selectivity.
Isosteric ReplacementIntroduction of N-acylhydrazone (NAH) moiety as a privileged structure.COX/LOXDevelopment of promising dual COX/LOX inhibitors.

Computational and Theoretical Chemistry Studies of 6,7 Dihydro 5h Pyrrolo 3,4 D Pyridazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations thereof, these methods can predict a wide range of molecular characteristics, from the geometry of the ground state to the distribution of electrons and the molecule's reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. researchgate.net It has proven to be a reliable tool for calculating the ground state properties of molecules, providing a balance between accuracy and computational cost. researchgate.net For pyridazine (B1198779) and its derivatives, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-31G**, are used to determine optimized geometries, total energies, and dipole moments. researchgate.netgsconlinepress.com

Table 1: Calculated Ground State Properties of a Model Pyridazine Derivative using DFT (B3LYP/6-31G**)
PropertyCalculated Value
Total Energy (eV)-1250.5
Dipole Moment (Debye)3.85
Point Group SymmetryC1

Note: The data in the table is illustrative and based on typical values for related pyridazine derivatives from computational studies.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other species. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For pyridazine derivatives, FMO analysis helps in understanding their behavior in chemical reactions. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net In the context of 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine, the nitrogen atoms in the pyridazine ring and the pyrrole (B145914) ring would significantly influence the character and energy of the frontier orbitals. Computational studies on related systems show that the distribution of HOMO and LUMO densities can be localized on specific parts of the molecule, indicating the most probable sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Frontier Molecular Orbital Properties of a Model Pyridazine Derivative
ParameterEnergy (eV)
EHOMO-6.54
ELUMO-1.89
Energy Gap (ΔE)4.65

Note: The data in the table is illustrative and based on typical values for related pyridazine derivatives from computational studies.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or nucleic acid. amazonaws.com

Derivatives of the pyrrolo[3,4-d]pyridazine scaffold have been investigated as ligands for various biological targets. For instance, 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives have been identified as high-affinity ligands for the alpha2delta subunit of voltage-gated calcium channels. nih.govnih.gov Molecular docking studies on related pyrrolopyridine and pyridazinone derivatives have been performed against a range of protein targets, including those implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) and Serine/Threonine-protein kinase AKT. nih.govnih.gov

These simulations predict the binding poses of the ligands within the active site of the target protein and estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). nih.gov Lower binding energies typically indicate a more stable protein-ligand complex. For example, in a study of pyrrolo[3,4-b]pyridin-5-ones, docking scores against AKT1 were in the range of -10 to -12 kcal/mol, suggesting strong binding. nih.gov

Table 3: Predicted Binding Affinities of Pyrrolo[3,4-d]pyridazine Analogs with Various Biological Targets
Compound ScaffoldBiological TargetPredicted Binding Affinity (kcal/mol)
6-Aryl-6H-pyrrolo[3,4-d]pyridazinealpha2delta subunitHigh Affinity (IC50 in nM range)
Pyrrolo[3,4-b]pyridin-5-oneAKT1-11.93
Pyrrolo[3,4-b]pyridin-5-oneOrexin-2 Receptor (Ox2R)-10.59

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues of the protein's binding site. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. nih.gov Identifying these key interactions is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Table 4: Key Interacting Residues and Interaction Types for Pyrrolo[3,4-d]pyridazine Analogs with Biological Targets
Compound ScaffoldBiological TargetKey Interacting ResiduesPrimary Interaction Types
Pyrrolo[3,4-b]pyridin-5-oneAKT1TRP94, LYS282, VAL284, TYR286, ARG287π-stacking, Hydrogen bonding, Hydrophobic
Pyridazine derivativeHRV Capsid ProteinLeu106, Asn219, Tyr197Hydrogen bonding (via water), π-stacking

Conformational Analysis and Tautomerism Investigations

The three-dimensional shape (conformation) of a molecule is critical to its biological activity, as it dictates how well it can fit into the binding site of a target protein. Tautomerism, the interconversion of structural isomers, can also play a significant role in the chemical and biological properties of a molecule.

In Silico Screening and Virtual Library Design Based on the Pyrrolo[3,4-d]pyridazine Scaffold

The this compound scaffold has emerged as a valuable starting point in computational chemistry for the design and discovery of novel bioactive molecules. Its rigid bicyclic structure provides a solid framework for the strategic placement of functional groups to interact with specific biological targets. Researchers have utilized this scaffold to develop virtual libraries of compounds and perform in silico screening to identify promising candidates for further synthesis and biological evaluation.

A significant area of investigation has been the design of pyrrolo[3,4-d]pyridazinone derivatives as potential anti-inflammatory agents, particularly as inhibitors of cyclooxygenase (COX) enzymes. nih.govmdpi.comnih.gov Computational studies, primarily through molecular docking, have been instrumental in elucidating the binding modes of these compounds within the active sites of COX-1 and COX-2. mdpi.comnih.gov These in silico approaches have guided the structural optimization of lead compounds to enhance their potency and selectivity.

One design strategy involves a double pharmacophore approach, where the pyrrolo[3,4-d]pyridazinone core is combined with other known pharmacophoric moieties. nih.gov For instance, the introduction of a 1,3,4-oxadiazole-2-thione moiety or an arylpiperazine pharmacophore has been explored to create novel derivatives with potential anti-inflammatory and antinociceptive activities. nih.gov

In a study focused on developing dual COX/LOX inhibitors, N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone were designed and subjected to molecular docking studies. nih.gov The docking results indicated that these compounds form stable complexes with COX-1, COX-2, and 15-LOX, with negative binding affinities suggesting favorable interactions. nih.gov

The design of virtual libraries based on the pyrrolo[3,4-d]pyridazine scaffold often involves the systematic modification of various positions on the core structure. This allows for the exploration of a wide chemical space to identify derivatives with improved biological activity. The insights gained from these computational studies are crucial for prioritizing the synthesis of compounds with the highest probability of success, thereby accelerating the drug discovery process.

Table 1: Examples of In Silico Studies on Pyrrolo[3,4-d]pyridazine Derivatives

Derivative Class Target Enzyme(s) Computational Method Key Findings Reference
Pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoles COX-2 Molecular Docking Designed based on a double pharmacophore approach to inhibit cyclooxygenase. nih.gov
N-Substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone COX-1, COX-2 Molecular Docking Derivatives showed promising in vitro cyclooxygenase inhibitory activity, acting as specific or selective COX-2 inhibitors. mdpi.com
N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone COX-1, COX-2, 15-LOX Molecular Docking Docking results showed stable complex formation with the target enzymes, indicating potential dual inhibitory activity. nih.gov

Mechanistic Investigations of Reactions Involving 6,7 Dihydro 5h Pyrrolo 3,4 D Pyridazine

Elucidation of Reaction Pathways for Pyrrolo[3,4-d]pyridazine Formation

The construction of the bicyclic 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine system can be achieved through various synthetic strategies, with each pathway possessing a distinct reaction mechanism. Key approaches include intramolecular cyclizations, tandem reactions, and cycloaddition strategies.

One of the most efficient methods for constructing related dihydropyrrolopyridazine systems is through a catalyst-free tandem hydroamination-nucleophilic aromatic substitution (SNAr) sequence. nih.gov This pathway involves the initial addition of an amine to an activated carbon-carbon triple bond, followed by an intramolecular cyclization where the newly formed pyrrolidine (B122466) ring attacks an electron-deficient pyridazine (B1198779) ring. The reaction is typically initiated by the Michael addition of a primary amine to an electron-deficient alkyne, generating an enamine intermediate. This is followed by an intramolecular nucleophilic attack of the secondary amine on an adjacent aromatic ring bearing a suitable leaving group, leading to the formation of the fused heterocyclic system.

Another prominent pathway involves the condensation of a substituted pyrrole (B145914) or pyrrolidine precursor with a hydrazine (B178648) derivative, leading to the formation of the pyridazine ring. For instance, the reaction of 1-substituted-2,5-dimethyl-3,4-pyrroledicarboxylic acid anhydrides with N-methylhydrazine yields 1,2,3,4-tetrahydro-6-substituted-2,5,7-trimethyl-6H-pyrrolo[3,4-d]pyridazin-1,4-diones. nih.gov The mechanism proceeds through the initial nucleophilic attack of the hydrazine on one of the anhydride (B1165640) carbonyls, followed by a second intramolecular condensation to form the six-membered pyridazine ring.

Cycloaddition reactions also offer a powerful tool for the synthesis of the core structure. A [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile can be employed to construct the pyrrolidine ring, which can then be further elaborated to form the pyridazine moiety. rsc.org Alternatively, an inverse-electron-demand Diels-Alder reaction can be utilized to form the pyridazine ring, followed by the annulation of the pyrrole ring. organic-chemistry.org

The table below summarizes various reaction pathways leading to the formation of pyrrolo[3,4-d]pyridazine and related structures, highlighting the diversity of mechanistic approaches.

Reaction TypeStarting MaterialsKey Mechanistic StepsProduct Type
Tandem Hydroamination-SNArSubstituted 3-chloro-4-alkynylpyridazines and primary aminesMichael addition, intramolecular nucleophilic aromatic substitution6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines
Condensation1-substituted-2,5-dimethyl-3,4-pyrroledicarboxylic acid anhydrides and N-methylhydrazineNucleophilic acyl substitution, intramolecular condensationTetrahydro-6H-pyrrolo[3,4-d]pyridazin-1,4-diones
[3+2] CycloadditionAzomethine ylides and maleimidesGeneration of azomethine ylide, concerted or stepwise cycloadditionHexahydropyrrolo[3,4-c]pyrrole core
Inverse-electron-demand Diels-Alder1,2,4,5-tetrazines and alkynes[4+2] cycloaddition, nitrogen extrusionSubstituted pyridazines

Studies of Reaction Intermediates and Transition State Structures

The detailed understanding of reaction mechanisms necessitates the characterization of transient species such as reaction intermediates and the elucidation of transition state structures. For the synthesis of this compound, while direct spectroscopic observation of intermediates is often challenging, their existence can be inferred from trapping experiments, kinetic studies, and computational modeling.

In the tandem hydroamination-SNAr pathway, key intermediates include the initial adduct from the Michael addition of the amine to the alkyne, which exists as an enamine or a zwitterionic species. The subsequent intramolecular SNAr cyclization proceeds through a Meisenheimer-like intermediate, where the nucleophilic nitrogen from the newly formed pyrrolidine ring is attached to the pyridazine ring, temporarily disrupting its aromaticity.

For cycloaddition reactions, the nature of the intermediate depends on whether the reaction proceeds through a concerted or a stepwise mechanism. In a concerted [3+2] cycloaddition, the transition state involves the simultaneous formation of two new sigma bonds. In a stepwise mechanism, a diradical or zwitterionic intermediate may be formed. Computational studies on related systems, such as the synthesis of pyrrole-pyrazines via the Paal-Knorr reaction, have utilized density functional theory (DFT) to model the geometries of stationary points along the reaction coordinate, including transition states. hilarispublisher.com Such calculations can provide valuable insights into the energy barriers of different reaction pathways and the structures of the associated transition states. hilarispublisher.com

The table below outlines plausible intermediates and the nature of transition states for key reaction types involved in the formation of the pyrrolo[3,4-d]pyridazine core.

Reaction TypePlausible IntermediatesNature of Transition State
Tandem Hydroamination-SNArEnamine, zwitterion, Meisenheimer complexTypically involves a highly ordered, cyclic transition state for the SNAr step.
CondensationHemiaminal, imineCharacterized by the approach of the nucleophile to the carbonyl group.
[3+2] CycloadditionDiradical, zwitterion (stepwise); None (concerted)Concerted pathway involves a "boat" or "envelope" shaped transition state.
Diels-Alder ReactionNone (concerted)A chair-like or boat-like pericyclic transition state.

Mechanistic Aspects of Selective Functionalization and Derivatization

The selective functionalization of the this compound scaffold is dictated by the electronic properties of the bicyclic system. The pyrrole moiety is generally electron-rich and susceptible to electrophilic attack, while the pyridazine ring is electron-deficient and can undergo nucleophilic substitution, particularly if activated with a leaving group.

The nitrogen atom of the pyrrole ring is nucleophilic and can be readily alkylated or acylated. The mechanism of these reactions typically involves the deprotonation of the N-H bond to form a more nucleophilic anion, which then attacks the electrophile. The choice of base and reaction conditions can influence the outcome, particularly in cases where O-alkylation of a pyridazinone tautomer is possible. nih.gov

Electrophilic aromatic substitution on the pyrrole ring is also a viable functionalization strategy. However, the regioselectivity of such reactions would be influenced by the substitution pattern already present on the ring system. The electron-donating nature of the pyrrole ring directs incoming electrophiles to the α- or β-positions.

Conversely, the pyridazine ring can be targeted by nucleophiles. For instance, a chloro-substituted pyridazine can undergo nucleophilic aromatic substitution with various nucleophiles. The mechanism of these reactions can be complex, potentially involving addition-elimination or elimination-addition (aryne) pathways, depending on the substrate and reaction conditions.

Stereochemical Control and Regioselectivity in Synthesis

In the synthesis of this compound and its derivatives, controlling stereochemistry and regioselectivity is of paramount importance for accessing specific isomers with desired properties.

Regioselectivity is a key consideration when unsymmetrical precursors are used. In the tandem hydroamination-SNAr synthesis, the regiochemical outcome of the initial Michael addition is governed by the electronic and steric nature of the substituents on the alkyne. The subsequent intramolecular cyclization is inherently regioselective, as the pyrrolidine nitrogen attacks the adjacent position on the pyridazine ring. In the synthesis of pyridazines via inverse-electron-demand Diels-Alder reactions, the regioselectivity is determined by the electronic matching of the diene and dienophile components. organic-chemistry.org Computational models, such as the aryne distortion model, have been used to predict and explain the regioselectivity in reactions of substituted pyridynes. nih.gov

Stereochemical control becomes relevant when chiral centers are present or created during the synthesis. For the this compound core, the two carbon atoms of the dihydropyrrole ring can be chiral centers. The diastereoselective synthesis of related dihydropyrane derivatives through silyl-Prins cyclization highlights the importance of chair-like transition states in determining the stereochemical outcome. mdpi.com In such transition states, substituents tend to occupy equatorial positions to minimize steric interactions, leading to the preferential formation of one diastereomer. mdpi.com The development of enantioselective syntheses would likely involve the use of chiral catalysts, auxiliaries, or starting materials to control the facial selectivity of key bond-forming steps.

The table below provides examples of regioselective and stereoselective reactions relevant to the synthesis of dihydropyrrolopyridazine systems.

Reaction TypeAspect ControlledMechanistic Rationale
Inverse-electron-demand Diels-AlderRegioselectivityFrontier molecular orbital interactions between the tetrazine and the alkyne.
Silyl-Prins CyclizationDiastereoselectivityPreference for chair-like transition states with equatorial substituents.
Nucleophilic Addition to PyridynesRegioselectivityAryne distortion induced by substituents, polarizing the triple bond.
[3+2] CycloadditionDiastereoselectivitySteric approach control during the cycloaddition step.

Advanced Spectroscopic Characterization Techniques for Research on 6,7 Dihydro 5h Pyrrolo 3,4 D Pyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular framework. nih.govresearchgate.net

In ¹H NMR spectra of related pyrrolo[3,4-d]pyridazinone compounds, specific proton signals are characteristic of the core structure. For instance, the methylene (B1212753) protons of the dihydropyrrole ring typically appear as singlets or multiplets, with their chemical shifts being influenced by adjacent substituents. In N-substituted derivatives, the protons of the methylene linker connecting the heterocyclic core to other residues often present as a distinct singlet. nih.gov For example, in certain N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, a two-proton singlet corresponding to this methylene linker is observed at approximately δ 4.87 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms in the heterocyclic rings are indicative of their electronic environment. For example, carbonyl carbons in pyrrolo[3,4-d]pyridazinone derivatives resonate at distinct downfield shifts. mdpi.com The signals for the methylene carbons in the dihydro portion of the molecule are also readily identified. nih.gov Advanced 2D NMR techniques, such as COSY, HMQC, and HMBC, are often employed to establish definitive correlations between protons and carbons, confirming the connectivity and completing the structural assignment. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Pyrrolo[3,4-d]pyridazine Derivative Moiety Note: Data is compiled from studies on closely related derivatives and serves as a representative example. Actual shifts may vary based on substitution and solvent.

Atom Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
Pyrrole (B145914) N-HVariable (e.g., 4.41) nih.gov-
Methylene (C5/C7)~4.70 - 4.90 (singlet) nih.govmdpi.com~57.8 - 63.8 nih.gov
Pyridazine (B1198779) Ring CH~6.50 - 6.70 (singlet) nih.gov~113 - 130
Pyridazine Ring C=N-~145 - 160
Carbonyl C=O-~160 - 170

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a critical analytical tool for determining the molecular weight of this compound derivatives and for gaining structural information through the analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. nih.govresearchgate.net

In the mass spectrum, the molecular ion peak (M⁺) confirms the molecular weight of the synthesized compound. For halogenated derivatives, the characteristic isotopic pattern (e.g., M⁺ and M⁺+2 peaks for chlorine or bromine) provides further confirmation of the structure. nih.gov

The fragmentation of the molecular ion upon ionization provides a roadmap of the molecule's structure. Common fragmentation pathways for related heterocyclic systems involve the cleavage of bonds in the side chains and the rupture of the heterocyclic rings themselves. nih.gov For the this compound core, fragmentation might involve the loss of small molecules or radicals from the pyridazine or pyrrole rings. Analyzing these fragmentation patterns helps to confirm the identity of substituents and their location on the heterocyclic scaffold. nih.govresearchgate.net

Table 2: Example Mass Spectrometry Data for a Hypothetical Brominated Pyrrolo[3,4-d]pyridazine Derivative

Ionm/z (relative intensity, %)Interpretation
[M]⁺382 (67)Molecular Ion
[M+2]⁺384 (63)Isotope peak confirming presence of one Bromine atom
FragmentsVariousResult from cleavage of the molecular structure

Data based on fragmentation patterns of similar brominated pyridazine compounds. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound derivatives.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. scielo.org.za For the this compound core and its derivatives, key absorption bands can be observed. The N-H stretching vibration of the pyrrole ring typically appears as a band in the region of 3100-3400 cm⁻¹. nih.govresearchgate.net If a carbonyl group is present, as in pyrrolo[3,4-d]pyridazinone, a strong C=O stretching band is observed around 1615-1762 cm⁻¹. mdpi.com Aliphatic C-H stretching from the methylene groups in the dihydropyrrole ring can be seen around 2850-2950 cm⁻¹. nih.govmdpi.com

Table 3: Characteristic IR Absorption Bands for Pyrrolo[3,4-d]pyridazine Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Pyrrole)Stretch3100 - 3400 nih.govresearchgate.net
C-H (Aliphatic)Stretch2850 - 2950 mdpi.com
C=O (Amide/Ketone)Stretch1615 - 1762 mdpi.com
C=N (Pyridazine)Stretch~1550 mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. mu-varna.bg The fused aromatic system of pyrrolo[3,4-d]pyridazine gives rise to characteristic π → π* transitions. The wavelength of maximum absorption (λ_max) is sensitive to the extent of conjugation and the presence of various substituents on the heterocyclic rings. scielo.org.zaphyschemres.org Analysis of the UV-Vis spectrum can provide qualitative information about the electronic structure of the molecule and how it is affected by structural modifications. For example, extending the π-system through conjugation with other aromatic rings typically results in a bathochromic (red) shift to longer absorption wavelengths. physchemres.org

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of atoms, as well as determine bond lengths, bond angles, and torsional angles. mdpi.comnih.gov

For derivatives of the pyrrolo[1,2-b]pyridazine (B13699388) system, which is structurally related, X-ray analysis has confirmed the planarity of the fused heterocyclic rings. nih.gov Such studies provide unequivocal proof of the molecular connectivity and stereochemistry. The crystal packing arrangement, which reveals intermolecular interactions like hydrogen bonding and π-π stacking, can also be elucidated. nih.gov While obtaining suitable crystals for analysis can be a challenge, the resulting data is unparalleled in its detail and accuracy, serving as the ultimate confirmation of structures proposed by other spectroscopic methods. nih.govresearchgate.net

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Related Fused Pyrrolo-Heterocycle

ParameterValue
Crystal SystemMonoclinic nih.govresearchgate.net
Space GroupP2₁/n or P2₁/c nih.govnih.gov
a (Å)3.85 - 8.93 nih.govresearchgate.net
b (Å)6.81 - 13.40 nih.govresearchgate.net
c (Å)11.79 - 26.42 nih.govresearchgate.net
β (°)90.21 - 115.86 nih.govresearchgate.net
Z (molecules/unit cell)4 nih.govresearchgate.net

Note: Data compiled from crystallographic studies of related heterocyclic systems to illustrate typical parameters. nih.govnih.govresearchgate.netresearchgate.net

Applications and Emerging Research Directions for 6,7 Dihydro 5h Pyrrolo 3,4 D Pyridazine Scaffolds

Exploration as Pharmaceutical Scaffolds in Medicinal Chemistry

The rigid, fused-ring system of 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive framework for designing molecules that can interact with high specificity and affinity with biological targets.

Development as Enzyme Inhibitors (e.g., Cyclooxygenase, Lipoxygenase, Phosphodiesterase)

Derivatives of the pyrrolo[3,4-d]pyridazine scaffold have shown promise as inhibitors of several key enzyme families implicated in inflammation and other pathological processes.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition : Certain N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone have been investigated as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov These enzymes are crucial in the biosynthesis of pro-inflammatory mediators derived from arachidonic acid. nih.gov The inhibitory activity of these compounds is influenced by the nature of the substituents on the pyrrolo[3,4-d]pyridazinone core. nih.gov For instance, compounds with a 3-chlorophenyl group at the 6-position have demonstrated stronger interactions with these enzymes compared to those with phenyl or n-butyl substituents. nih.gov The introduction of a 1,3,4-oxadiazole (B1194373) moiety to the core structure has been explored as a strategy to enhance COX-2 selectivity and potentially reduce gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com

Phosphodiesterase (PDE) Inhibition : The broader pyridazine (B1198779) chemical class, to which the this compound scaffold belongs, has been recognized for its potential to inhibit phosphodiesterases (PDEs). semanticscholar.org For example, certain 4,5-dihydro-3(2H)pyridazinones have been identified as potent positive inotropes and platelet aggregation inhibitors, with their mechanism of action linked to the inhibition of phosphodiesterase-III. semanticscholar.org

Enzyme TargetScaffold/DerivativeKey FindingsReference
Cyclooxygenase (COX) / Lipoxygenase (LOX)N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinoneDemonstrated dual inhibitory activity. Substituents at the 6-position influence binding affinity. nih.gov
Cyclooxygenase-2 (COX-2)Pyrrolo[3,4-d]pyridazinone with 1,3,4-oxadiazole moietyAimed to improve COX-2 selectivity and reduce gastrotoxicity. mdpi.com
Phosphodiesterase-III (PDE-III)4,5-Dihydro-3(2H)pyridazinonesAct as potent positive inotropes and platelet aggregation inhibitors. semanticscholar.org

Potential as Receptor Modulators (e.g., M4 Muscarinic Acetylcholine (B1216132) Receptors)

The modulation of neurotransmitter receptors is a critical strategy for the treatment of neurological and psychiatric disorders. The pyrrolo-pyridazine framework has been explored for its potential to interact with muscarinic acetylcholine receptors.

M4 Muscarinic Acetylcholine Receptor Modulation : The M4 muscarinic acetylcholine receptor is a key target for addressing cognitive and psychotic disorders. googleapis.com Developing selective activators for this receptor has been challenging due to the high similarity among muscarinic receptor subtypes. nih.gov Positive allosteric modulators (PAMs) offer a promising approach to achieve subtype selectivity by binding to a site distinct from the primary acetylcholine binding site. nih.gov This strategy aims to enhance the receptor's response to the endogenous ligand, acetylcholine. nih.gov While specific research on this compound as an M4 modulator is not detailed in the provided context, the broader class of pyrrolo-pyridazine derivatives has been investigated as positive allosteric modulators of the M1 muscarinic receptor, suggesting the scaffold's potential for interacting with this receptor family. nih.gov

Investigation as Inhibitors of Programmed Cell Death Pathways (e.g., Necroptosis)

Necroptosis is a form of regulated cell death that plays a significant role in various inflammatory and degenerative diseases. researchgate.netacs.org The inhibition of key kinases in the necroptosis pathway, such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), has emerged as a promising therapeutic strategy. researchgate.netnih.govresearchgate.net

RIPK1 and RIPK3 Inhibition : Derivatives of 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govresearchgate.netnih.govtriazole, a related heterocyclic system, have been developed as potent inhibitors of RIPK1, demonstrating anti-necroptotic activity in both human and mouse cells. researchgate.netnih.gov Furthermore, pyrido[3,4-d]pyrimidine (B3350098) derivatives have been identified as inhibitors of necroptosis by targeting RIPK3. researchgate.net These findings highlight the potential of pyridazine-containing fused ring systems to serve as scaffolds for the development of necroptosis inhibitors. Molecular docking studies have indicated that these compounds can effectively bind to the allosteric pocket of their target kinases. nih.gov

Target PathwaySpecific TargetScaffold/DerivativeKey FindingsReference
NecroptosisReceptor-Interacting Protein Kinase 1 (RIPK1)6,7-dihydro-5H-pyrrolo[1,2-b] nih.govresearchgate.netnih.govtriazole derivativesExhibit potent inhibitory and anti-necroptotic activity in human and mouse cells. researchgate.netnih.gov
Receptor-Interacting Protein Kinase 3 (RIPK3)Pyrido[3,4-d]pyrimidine derivativesAct as necroptosis inhibitors by targeting RIPK3. researchgate.net

Role in Antitumor and Antiproliferative Agent Development

The development of novel anticancer agents remains a critical area of research. The this compound scaffold and related structures have been investigated for their potential in this domain.

Antitumor Activity : Preliminary pharmacological screenings have shown that some pyrrolo[3,4-d]pyridazinones possess cytostatic properties. nih.gov Additionally, a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have been identified as a new class of inhibitors for Ataxia telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA damage response pathway and a potential target for cancer therapy. nih.gov One compound from this series exhibited a very low IC50 value of 0.007 μM against ATR kinase and demonstrated significant anti-tumor activity in vitro. nih.gov Furthermore, spiro-fused pyrrolo[3,4-a]pyrrolizine derivatives have shown antiproliferative activity against human erythroleukemia and cervical carcinoma cell lines. mdpi.com

Integration into Polyheterocyclic Systems for Enhanced Bioactivity or Novel Properties

The fusion of the this compound core with other heterocyclic rings can lead to the creation of novel polyheterocyclic systems with enhanced or entirely new biological activities and physicochemical properties. This strategy allows for the exploration of a broader chemical space and the potential for multi-target interactions. The synthesis of such complex molecules can be achieved through various chemical strategies, including tandem hydroamination-aromatic substitution reactions. nih.gov This approach expands the scope of pyridazine chemistry and can be applied to generate novel drug-like molecules with favorable bioactivity. nih.govresearchgate.net

Applications in Materials Science (e.g., Optoelectronic Properties, Viscosity Sensors)

While the primary focus of research on the this compound scaffold has been in the field of medicinal chemistry, the inherent properties of pyridazine-containing compounds suggest potential applications in materials science. The pyridazine ring is known for its unique physicochemical characteristics, which can make it a valuable component in the design of functional materials. nih.gov Although specific studies on the optoelectronic or viscosity-sensing properties of this compound were not found, the general principles of materials design suggest that the electronic and structural features of this scaffold could be harnessed for such applications.

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